molecular formula C10H8ClNO6 B8282814 2-Chloro-3-formyl-6-methoxy-5-nitrophenyl acetate

2-Chloro-3-formyl-6-methoxy-5-nitrophenyl acetate

Cat. No. B8282814
M. Wt: 273.62 g/mol
InChI Key: AYJHPRPTJFVQSF-UHFFFAOYSA-N
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Description

2-Chloro-3-formyl-6-methoxy-5-nitrophenyl acetate is a useful research compound. Its molecular formula is C10H8ClNO6 and its molecular weight is 273.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-3-formyl-6-methoxy-5-nitrophenyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-formyl-6-methoxy-5-nitrophenyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Chloro-3-formyl-6-methoxy-5-nitrophenyl acetate

Molecular Formula

C10H8ClNO6

Molecular Weight

273.62 g/mol

IUPAC Name

(2-chloro-3-formyl-6-methoxy-5-nitrophenyl) acetate

InChI

InChI=1S/C10H8ClNO6/c1-5(14)18-10-8(11)6(4-13)3-7(12(15)16)9(10)17-2/h3-4H,1-2H3

InChI Key

AYJHPRPTJFVQSF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C(=CC(=C1OC)[N+](=O)[O-])C=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

38 g of 2-chloro-3-formyl-6-methoxyphenyl acetate are introduced portionwise at -5° to -10° within 15 minutes into 150 ml of 98 percent nitric acid. After stirring at -5° for 30 minutes the reaction mixture is poured into 1.5 1 of ice-water and extracted three times with 500 ml of methylene chloride. The combined organic phases are washed with ice-water, dried over sodium sulfate and evaporated. The residue is crystallized from ether. There is obtained 2-chloro-3-formyl-6-methoxy-5-nitrophenyl acetate of m.p. 84°-85°.
Name
2-chloro-3-formyl-6-methoxyphenyl acetate
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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